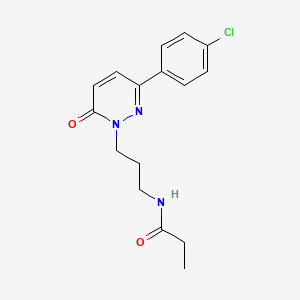

N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorophenyl-related compounds has been explored in various studies. In particular, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide has been achieved and thoroughly characterized. The compound was synthesized and then characterized using X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra. The synthesis process, although not detailed in the abstract, likely involves the acylation of the appropriate phenyl compound with a chlorophenyl carboxylic acid or its derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compound was optimized and analyzed using hybrid-DFT methods, specifically B3LYP and B3PW91, with a 6-311G(d,p) basis set. The optimized molecular structure showed strong agreement with the experimental X-ray diffraction data. This suggests that the computational methods used are reliable for predicting the molecular structure of similar chlorophenyl compounds .

Chemical Reactions Analysis

While the specific chemical reactions involving N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide are not detailed in the provided papers, the analysis of related compounds suggests that these chlorophenyl compounds could participate in various chemical reactions. The presence of amide groups and chlorophenyl rings indicates potential reactivity in nucleophilic substitution reactions or further functionalization of the phenyl ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound include its spectral characteristics, which were investigated using IR, NMR, and UV–Vis spectroscopy. The vibrational frequencies and chemical shifts were computed and found to be in strong agreement with the experimental values. The UV–Vis spectrum was recorded, and electronic properties such as calculated energies, excitation energies, oscillator strengths, dipole moments, and frontier orbital energies were computed using TDDFT-B3LYP methodology. Additionally, the compound's molecular electrostatic potential (MEP), natural bond orbital (NBO), and non-linear optical (NLO) properties were analyzed, indicating potential applications in materials science .

The related compound, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, was found to have extensive intramolecular hydrogen bonds, which stabilize its structure. The 4-chloro derivative forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, while the 2-chloro derivative does not form such intermolecular bonds. These findings suggest that the substitution pattern on the chlorophenyl ring can significantly influence the physical properties and intermolecular interactions of these compounds .

Scientific Research Applications

Peroxidase Activity and Propanil Degradation in Soil

Research has explored the degradation of propanil, a herbicide structurally similar to N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide, and its metabolite in soil conditions. The study found that the degradation and the peroxidase activity in soil are affected by moisture, drying, and chloroform treatment, highlighting the environmental implications of such compounds (Lay & Ilnicki, 1974).

Pesticide Interaction and Residue Formation

Another study revealed that the interaction between different herbicides, including compounds structurally related to the one , can lead to the formation of unexpected and potentially hazardous residues in soil, underscoring the complexity of chemical interactions in agricultural settings (Bartha, 1969).

Novel Arylazothiazole Disperse Dyes

A synthesis research demonstrated the creation of novel aryl monoazo organic compounds for dyeing polyester fibers, showcasing the potential of using such complex molecules in industrial applications to achieve biological active fabrics. This indicates the versatility of compounds with similar structures in various applications beyond their initial intended use (Khalifa et al., 2015).

Anticancer and Antimicrobial Agents

The development of new compounds with potential anticancer and antimicrobial activities highlights the ongoing search for effective treatments against various diseases. These compounds, featuring structural elements similar to N-(3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)propionamide, are tested for their efficacy in inhibiting the growth of cancer cells and pathogenic microorganisms, illustrating the medical and pharmaceutical applications of such chemicals (Katariya et al., 2021).

properties

IUPAC Name |

N-[3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]propyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-2-15(21)18-10-3-11-20-16(22)9-8-14(19-20)12-4-6-13(17)7-5-12/h4-9H,2-3,10-11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELKIINFOGFWBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)

![Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, ethyl ester, (1R,2R)-rel-](/img/structure/B2550396.png)

![2-[1-[3-(Difluoromethyl)-1-methylpyrazole-4-carbonyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2550398.png)

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)

![2-Ethyl-5-(phenyl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2550405.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)

![4-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzamide](/img/structure/B2550408.png)

![N-(3-methylphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2550413.png)

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2550417.png)